molecular formula C20H18ClNO B1393843 2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-67-4

2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1393843
CAS No.: 1160264-67-4
M. Wt: 323.8 g/mol
InChI Key: LUWWYLUUTJXUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Safety and Hazards

The specific safety and hazard information for 2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride is not provided in the available resources. It’s important to handle all chemicals with appropriate safety measures, especially if they’re intended for research use only .

Future Directions

The future directions of research involving 2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride are not specified in the available resources. Given its use in proteomics research , it may be involved in studies seeking to understand protein function and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The general reaction scheme is as follows:

2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid+SOCl22-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride+SO2+HCl\text{2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid+SOCl2​→2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity compounds suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to form 2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Carboxylic Acids: Formed by reduction of the carbonyl chloride group.

Mechanism of Action

The mechanism of action of 2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. The compound’s quinoline moiety also contributes to its binding affinity and specificity towards certain molecular targets, making it a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives and carbonyl chloride compounds. Some similar compounds include:

    2-Phenylquinoline-4-carbonyl chloride: Lacks the sec-butyl group, resulting in different reactivity and binding properties.

    2-(4-Tert-butylphenyl)quinoline-4-carbonyl chloride: Contains a tert-butyl group instead of a sec-butyl group, affecting its steric and electronic properties.

    2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride: Features an isopropyl group, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and binding characteristics, making it suitable for specialized research applications.

Properties

IUPAC Name

2-(4-butan-2-ylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-3-13(2)14-8-10-15(11-9-14)19-12-17(20(21)23)16-6-4-5-7-18(16)22-19/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWWYLUUTJXUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 5
2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.